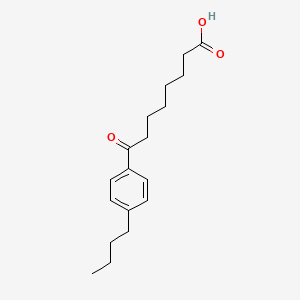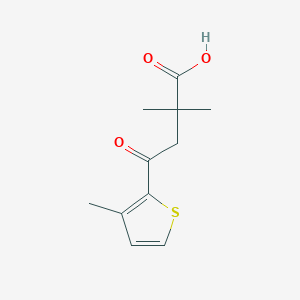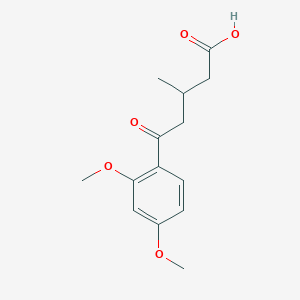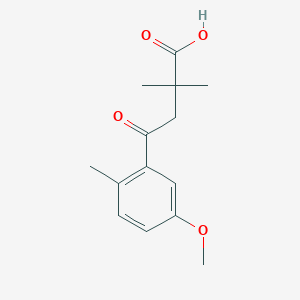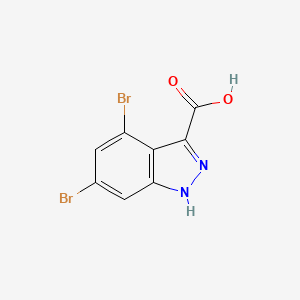
4,6-二溴-1H-吲唑-3-羧酸
描述
4,6-Dibromo-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4Br2N2O2 . It has an average mass of 319.938 Da and a monoisotopic mass of 317.863922 Da . It may be used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of indazole derivatives, including 4,6-Dibromo-1H-indazole-3-carboxylic acid, has been a subject of research . For instance, indazole-3-carboxylic acid may be used in the synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide .Molecular Structure Analysis
The molecular structure of 4,6-Dibromo-1H-indazole-3-carboxylic acid consists of 8 carbon atoms, 4 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 319.94 g/mol.Chemical Reactions Analysis
Indazole derivatives have been synthesized and evaluated for various activities . For example, a series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .科学研究应用
化学衍生物和生物活性
对吲唑衍生物(如4,6-二溴-1H-吲唑-3-羧酸)的研究已经导致了具有显著生物活性的化合物的开发。由于其结构独特性和生物相关性,这些衍生物已被研究用于各种治疗应用的潜力。例如,Patel等人(2012年)合成了一系列N-1取代吲唑-3-羧酰胺衍生物,并评估它们作为多聚腺苷二磷酸核糖聚合酶-1(PARP-1)的抑制剂,这在预临床模型中显示出对糖尿病诱导病况的保护作用具有前景。同样,McCoull等人(2017年)确定了吲唑-6-苯基环丙基羧酸衍生物作为选择性GPR120激动剂,在糖尿病治疗中具有潜在疗效,突显了吲唑衍生物在药物化学中的多功能性(Patel等人,2012年; McCoull et al., 2017)。
抗精子发生特性
吲唑衍生物已被广泛研究其抗精子发生特性,为男性避孕研究提供了见解。Tash等人(2008年)报道了gamendazole,一种吲唑羧酸类似物,通过单次口服剂量在雄性大鼠中实现完全不育,展示了吲唑衍生物在开发非激素男性避孕药物中的潜力。许多类似化合物的研究支持了这一发现,表明各种吲唑衍生物具有一致的抗精子发生效果(Tash et al., 2008)。
药代动力学研究
吲唑衍生物的药代动力学性质,包括类似于4,6-二溴-1H-吲唑-3-羧酸的化合物,一直是临床研究的焦点。Gatzemeier等人(1991年)对洛尼达明(另一种吲唑衍生物)在非小细胞肺癌患者中的药代动力学行为进行了研究。这些研究对于确定吲唑基药物在治疗环境中的剂量、疗效和安全性至关重要(Gatzemeier et al., 1991)。
作用机制
- The primary targets of 4,6-Dibromo-1H-indazole-3-carboxylic acid are often specific enzymes or receptors within cells. Unfortunately, I couldn’t find specific information on the exact targets for this compound. However, indazoles are known to interact with various kinases, including CHK1, CHK2, and h-sgk (human serum and glucocorticoid-dependent kinase), which play roles in cancer treatment and other diseases .
Target of Action
Biochemical Pathways
生化分析
Biochemical Properties
4,6-Dibromo-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with a variety of enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The bromine atoms in the compound enhance its binding affinity to these enzymes, leading to effective inhibition. Additionally, 4,6-Dibromo-1H-indazole-3-carboxylic acid can form hydrogen bonds with amino acid residues in the active sites of proteins, further stabilizing the enzyme-inhibitor complex .
Cellular Effects
The effects of 4,6-Dibromo-1H-indazole-3-carboxylic acid on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting specific kinases, 4,6-Dibromo-1H-indazole-3-carboxylic acid can alter the phosphorylation status of key signaling proteins, thereby modulating downstream signaling events. This can lead to changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, the compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production, which can have significant implications for cell survival and function.
Molecular Mechanism
At the molecular level, 4,6-Dibromo-1H-indazole-3-carboxylic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to the active sites of target enzymes, leading to competitive inhibition. The bromine atoms in the compound enhance its binding affinity, allowing it to effectively compete with natural substrates for enzyme binding. Additionally, 4,6-Dibromo-1H-indazole-3-carboxylic acid can induce conformational changes in enzymes, further inhibiting their activity. These interactions can result in the inhibition of key signaling pathways and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dibromo-1H-indazole-3-carboxylic acid have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that 4,6-Dibromo-1H-indazole-3-carboxylic acid can exert sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These findings highlight the potential of this compound for long-term biochemical applications.
Dosage Effects in Animal Models
The effects of 4,6-Dibromo-1H-indazole-3-carboxylic acid in animal models vary with different dosages. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity. At higher doses, 4,6-Dibromo-1H-indazole-3-carboxylic acid can induce toxic effects, including cellular damage and adverse physiological responses . These findings underscore the importance of optimizing dosage levels to achieve desired biochemical effects while minimizing potential toxicity.
Metabolic Pathways
4,6-Dibromo-1H-indazole-3-carboxylic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, influencing overall metabolic flux and metabolite levels . Additionally, 4,6-Dibromo-1H-indazole-3-carboxylic acid can affect the activity of key metabolic enzymes, thereby modulating cellular metabolism.
Transport and Distribution
Within cells and tissues, 4,6-Dibromo-1H-indazole-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes . Understanding the transport and distribution mechanisms of 4,6-Dibromo-1H-indazole-3-carboxylic acid is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4,6-Dibromo-1H-indazole-3-carboxylic acid is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can interact with target biomolecules. These interactions can influence the compound’s activity and function, contributing to its overall biochemical effects . Understanding the subcellular localization of 4,6-Dibromo-1H-indazole-3-carboxylic acid is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
属性
IUPAC Name |
4,6-dibromo-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPZPQUTXGHQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646115 | |
| Record name | 4,6-Dibromo-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-30-9 | |
| Record name | 4,6-Dibromo-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dibromo-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






